molecular formula C9H16O B14747130 1-(2,2,3-Trimethylcyclobutyl)ethanone CAS No. 2704-79-2

1-(2,2,3-Trimethylcyclobutyl)ethanone

Cat. No.: B14747130
CAS No.: 2704-79-2
M. Wt: 140.22 g/mol
InChI Key: HCXMYUFLJJOXHZ-UHFFFAOYSA-N
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Description

1-(2,2,3-Trimethylcyclobutyl)ethanone is an organic compound with the molecular formula C9H16O It is a ketone, characterized by the presence of a carbonyl group (C=O) attached to a cyclobutyl ring substituted with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,3-Trimethylcyclobutyl)ethanone can be achieved through several methods. One common approach involves the oxidation of β-caryophyllene, a natural sesquiterpene, using ozone followed by reduction. The reaction is typically carried out in dichloromethane as the solvent . The oxidation step leads to the formation of intermediate products, which are then reduced to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as liquid-liquid extraction and flash chromatography are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

1-(2,2,3-Trimethylcyclobutyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ozone and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1-(2,2,3-Trimethylcyclobutyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2,3-Trimethylcyclobutyl)ethanone involves its interaction with specific molecular targets. The carbonyl group in the compound can form hydrogen bonds and interact with nucleophiles, making it reactive in various chemical environments. The pathways involved depend on the specific reactions and conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2,3-Trimethylcyclobutyl)ethanone is unique due to its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

2704-79-2

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-(2,2,3-trimethylcyclobutyl)ethanone

InChI

InChI=1S/C9H16O/c1-6-5-8(7(2)10)9(6,3)4/h6,8H,5H2,1-4H3

InChI Key

HCXMYUFLJJOXHZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1(C)C)C(=O)C

Origin of Product

United States

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